molecular formula C13H17N5O3S B500292 N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide CAS No. 942033-91-2

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide

Cat. No.: B500292
CAS No.: 942033-91-2
M. Wt: 323.37g/mol
InChI Key: ATAPZFBSMIXUFC-UHFFFAOYSA-N
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Description

“N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide” is a derivative of 1,2,4-triazole . These derivatives have been reported to exhibit promising anticancer properties . They have been synthesized and evaluated against various human cancer cell lines .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the use of spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis process has been reported to have high regioselectivity, good functional group tolerance, and a wide substrate scope .


Molecular Structure Analysis

The molecular structure of these derivatives has been confirmed by NMR and MS analysis . The structure includes a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions are designed to yield compounds with potent inhibitory activities against certain cancer cell lines .


Physical and Chemical Properties Analysis

These compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .

Safety and Hazards

The safety of these compounds has been evaluated on MRC-5, a normal cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Properties

IUPAC Name

N-[4-[2-(1,2,4-triazol-1-yl)propylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S/c1-10(18-9-14-8-15-18)7-16-22(20,21)13-5-3-12(4-6-13)17-11(2)19/h3-6,8-10,16H,7H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAPZFBSMIXUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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